molecular formula C11H11FN2 B13679855 2-(5-fluoro-2-methylphenyl)-5-methyl-1H-imidazole

2-(5-fluoro-2-methylphenyl)-5-methyl-1H-imidazole

Cat. No.: B13679855
M. Wt: 190.22 g/mol
InChI Key: KPVSZJXCSPYEBL-UHFFFAOYSA-N
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Description

2-(5-fluoro-2-methylphenyl)-5-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, as well as a methyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-fluoro-2-methylphenyl)-5-methyl-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-methylbenzaldehyde and 1,2-diaminoethane.

    Formation of Intermediate: The aldehyde group of 5-fluoro-2-methylbenzaldehyde reacts with one of the amino groups of 1,2-diaminoethane to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization to form the imidazole ring. This step is usually catalyzed by an acid such as hydrochloric acid.

    Methylation: The final step involves the methylation of the imidazole ring using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-fluoro-2-methylphenyl)-5-methyl-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-(5-fluoro-2-methylphenyl)-5-methyl-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-fluoro-2-methylphenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-2-methylphenyl)-5-methyl-1H-imidazole
  • 2-(5-bromo-2-methylphenyl)-5-methyl-1H-imidazole
  • 2-(5-iodo-2-methylphenyl)-5-methyl-1H-imidazole

Uniqueness

2-(5-fluoro-2-methylphenyl)-5-methyl-1H-imidazole is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11FN2

Molecular Weight

190.22 g/mol

IUPAC Name

2-(5-fluoro-2-methylphenyl)-5-methyl-1H-imidazole

InChI

InChI=1S/C11H11FN2/c1-7-3-4-9(12)5-10(7)11-13-6-8(2)14-11/h3-6H,1-2H3,(H,13,14)

InChI Key

KPVSZJXCSPYEBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=NC=C(N2)C

Origin of Product

United States

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